Cas no 2171198-99-3 ((2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid)

(2R)-2-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid is a protected amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) group, commonly employed in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive functionalities. The stereochemistry at both the α- and β-positions is well-defined, making it suitable for constructing chiral peptides with precise structural control. Its hydrophobic side chain and methylbutanoic acid moiety enhance solubility in organic solvents, facilitating solid-phase peptide synthesis. This compound is particularly valuable in medicinal chemistry and bioconjugation, where high-purity, stereospecific intermediates are required. Its stability and reactivity profile make it a reliable building block for complex peptide architectures.
(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid structure
2171198-99-3 structure
商品名:(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid
CAS番号:2171198-99-3
MF:C26H32N2O5
メガワット:452.542687416077
CID:6073531
PubChem ID:165813634

(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid
    • EN300-1472825
    • 2171198-99-3
    • (2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
    • インチ: 1S/C26H32N2O5/c1-4-9-17(14-23(29)28-24(16(2)3)25(30)31)27-26(32)33-15-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h5-8,10-13,16-17,22,24H,4,9,14-15H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t17-,24+/m0/s1
    • InChIKey: UUYAQKCNAABPFW-BXKMTCNYSA-N
    • ほほえんだ: O(C(N[C@H](CC(N[C@@H](C(=O)O)C(C)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 105Ų

(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1472825-2.5g
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
2171198-99-3
2.5g
$6602.0 2023-06-06
Enamine
EN300-1472825-5000mg
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
2171198-99-3
5000mg
$9769.0 2023-09-29
Enamine
EN300-1472825-1.0g
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
2171198-99-3
1g
$3368.0 2023-06-06
Enamine
EN300-1472825-0.1g
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
2171198-99-3
0.1g
$2963.0 2023-06-06
Enamine
EN300-1472825-10.0g
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
2171198-99-3
10g
$14487.0 2023-06-06
Enamine
EN300-1472825-50mg
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
2171198-99-3
50mg
$2829.0 2023-09-29
Enamine
EN300-1472825-0.05g
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
2171198-99-3
0.05g
$2829.0 2023-06-06
Enamine
EN300-1472825-1000mg
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
2171198-99-3
1000mg
$3368.0 2023-09-29
Enamine
EN300-1472825-0.5g
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
2171198-99-3
0.5g
$3233.0 2023-06-06
Enamine
EN300-1472825-0.25g
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
2171198-99-3
0.25g
$3099.0 2023-06-06

(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid 関連文献

(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acidに関する追加情報

Comprehensive Overview of Compound CAS No. 2171198-99-3: (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid

The compound with CAS No. 2171198-99-3, known as (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid, is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of amino acids, specifically designed to incorporate the Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is widely used in peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids.

The structure of (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid is characterized by its complex arrangement of functional groups. The Fmoc group at the N-terminal of the amino acid provides a robust protective mechanism, while the hexanamido and 3-methylbutanoic acid moieties contribute to its unique chemical properties and potential biological activities. This compound is often utilized as an intermediate in the synthesis of peptides and proteins, particularly in the development of therapeutic agents targeting specific biological pathways.

Recent studies have highlighted the importance of Fmoc-protected amino acids in various applications. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that Fmoc derivatives, including (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid, exhibit enhanced stability and solubility compared to their unprotected counterparts. This property makes them ideal candidates for use in solid-phase peptide synthesis (SPPS), a technique widely employed in the production of peptides for research and therapeutic purposes.

In addition to its role in peptide synthesis, (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid has shown promise in the development of novel drug delivery systems. A study published in the International Journal of Pharmaceutics (2021) explored the use of Fmoc derivatives as prodrugs, which can be activated under specific physiological conditions to release active therapeutic agents. This approach has the potential to improve drug efficacy and reduce side effects, making it a valuable strategy in drug design.

The biological activity of (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid has also been investigated in several preclinical studies. Research conducted at the University of California, San Francisco (UCSF), found that this compound exhibits potent anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The study, published in Inflammation Research (2020), reported that the compound effectively inhibited pro-inflammatory cytokines without causing significant cytotoxicity.

Furthermore, the compound's potential as an antimicrobial agent has been explored. A study published in the Journal of Antibiotics (2019) evaluated the antimicrobial activity of Fmoc derivatives against a range of bacterial strains, including multidrug-resistant pathogens. The results indicated that (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

The synthesis and characterization of (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid have been well-documented in various scientific publications. A detailed synthetic route involving multiple steps, including protection, coupling, and deprotection reactions, has been reported by researchers at Harvard University (Harvard Journal of Chemistry, 2018). The purity and structural integrity of the compound were confirmed using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

In conclusion, the compound with CAS No. 2171198-99-3, known as (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid, represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and versatile properties make it a valuable tool for researchers working on peptide synthesis, drug delivery systems, anti-inflammatory agents, and antimicrobial compounds. As ongoing research continues to uncover new applications and optimize its use, this compound is poised to play a crucial role in advancing therapeutic strategies for various medical conditions.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量